

AFP-07 free acid CAS number and molecular weight

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Compound of Interest

Compound Name: *AFP-07 free acid*

Cat. No.: *B1664404*

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Technical Guide: AFP-07 Free Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **AFP-07 free acid**, a potent and selective prostacyclin IP receptor agonist. It covers its physicochemical properties, mechanism of action, relevant signaling pathways, and the experimental methodologies used for its characterization.

Physicochemical and Pharmacological Properties

AFP-07 free acid is a synthetic 7,7-difluoroprostacyclin derivative. The introduction of fluorine atoms at the C7 position enhances the compound's stability compared to the native prostacyclin (PGI₂). Its primary pharmacological action is as a highly potent and selective agonist for the prostacyclin receptor (IP receptor)[1].

Quantitative Data Summary

The key quantitative parameters for **AFP-07 free acid** are summarized in the table below.

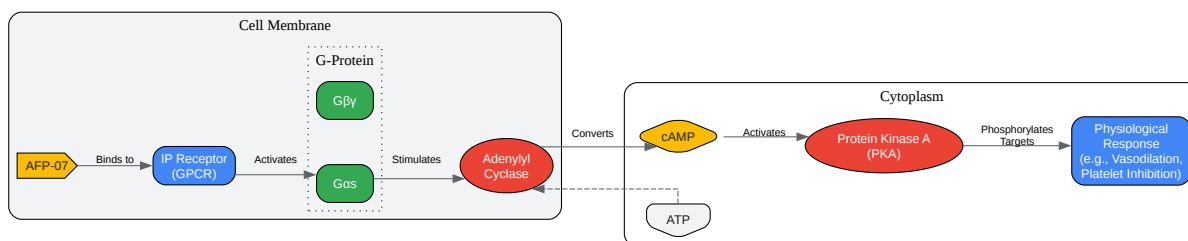
| Property | Value | Source |
|--|--|--|
| CAS Number | 788799-13-3 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C ₂₂ H ₃₀ F ₂ O ₅ | --INVALID-LINK-- |
| Molecular Weight | 412.5 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Binding Affinity (K _i) for IP Receptor | 0.561 nM | --INVALID-LINK-- (citing Chang et al., 1997) |
| Affinity for EP Receptors | Weaker affinity: K _i > 100 nM for EP ₁₋₃ and > 10 nM for EP ₄ | --INVALID-LINK-- |

Mechanism of Action and Signaling Pathway

AFP-07 exerts its biological effects by binding to and activating the prostacyclin IP receptor, a G-protein coupled receptor (GPCR). The primary signaling cascade initiated by the activation of the IP receptor is the stimulation of adenylyl cyclase through the Gs alpha subunit (G_{αs}). This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Subsequently, cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the physiological responses associated with prostacyclin, such as vasodilation and inhibition of platelet aggregation.

While the Gs-cAMP-PKA pathway is the principal mechanism, the IP receptor can also couple to other G proteins, such as Gq and Gi, which can lead to the activation of phospholipase C and subsequent mobilization of intracellular calcium.

IP Receptor Signaling Pathway



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Caption: IP Receptor Signaling Pathway Activated by AFP-07.

Experimental Protocols

The characterization of **AFP-07 free acid** involves standard pharmacological assays to determine its binding affinity and functional potency at the IP receptor. The following are detailed methodologies for key experiments.

Radioligand Binding Assay for IP Receptor Affinity (K_i Determination)

This assay determines the affinity of AFP-07 for the IP receptor by measuring its ability to compete with a radiolabeled ligand.

a) Materials:

- Cell membranes expressing the human IP receptor.
- Radioligand: [^3H]-Iloprost.
- **AFP-07 free acid** (unlabeled competitor).

- Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
- Wash buffer (ice-cold).
- Glass fiber filters.
- Scintillation cocktail and counter.

b) Procedure:

- Prepare serial dilutions of **AFP-07 free acid**.
- In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]-Iloprost and varying concentrations of AFP-07.
- Include control wells for total binding (no competitor) and non-specific binding (excess of a non-radiolabeled IP agonist).
- Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
- Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to separate bound from free radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Calculate the specific binding at each concentration of AFP-07.
- Determine the IC₅₀ value (concentration of AFP-07 that inhibits 50% of specific [³H]-Iloprost binding) by non-linear regression analysis.
- Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Platelet Aggregation Assay

This functional assay measures the ability of AFP-07 to inhibit platelet aggregation induced by an agonist like ADP.

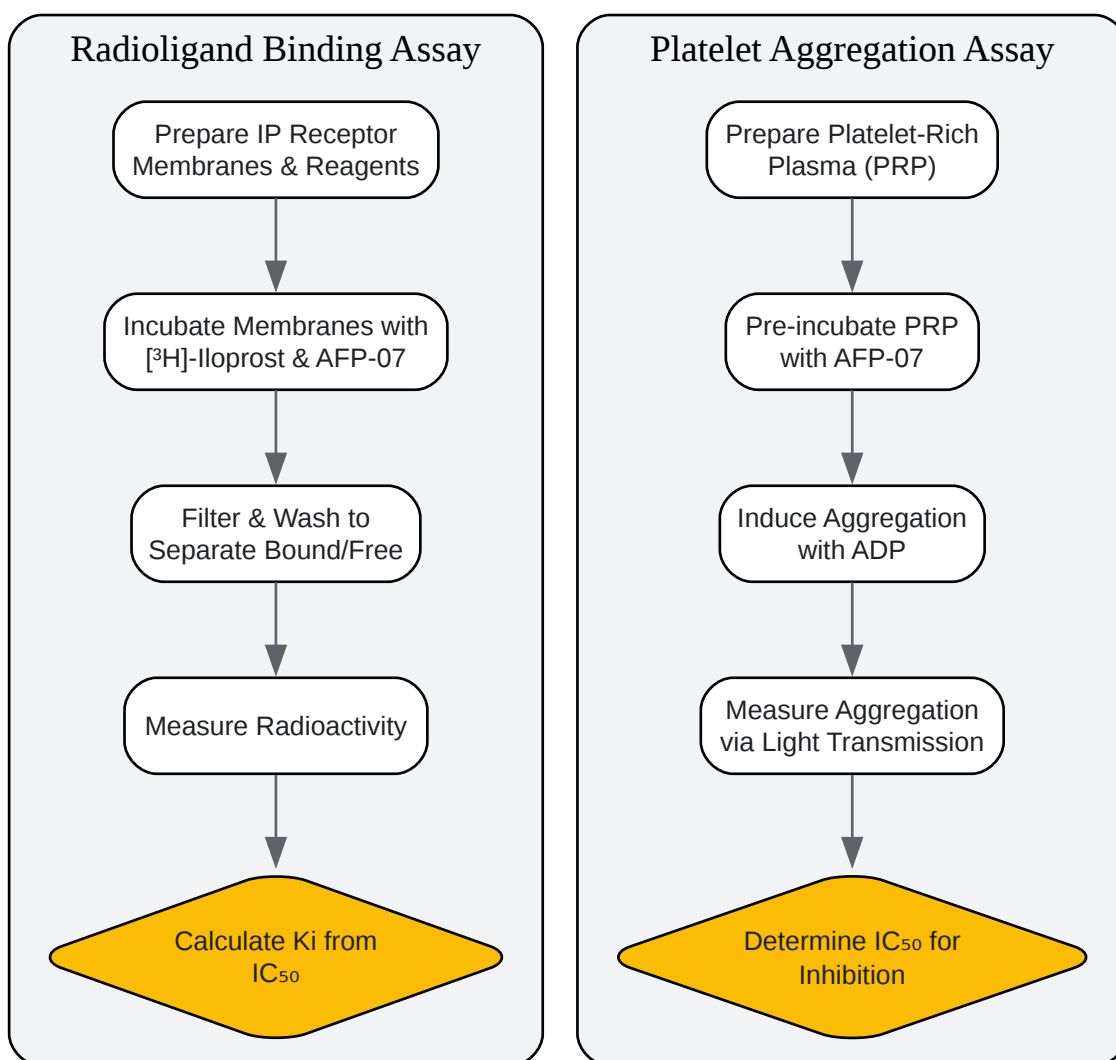
a) Materials:

- Freshly drawn human blood anticoagulated with sodium citrate.
- Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
- Platelet agonist (e.g., Adenosine Diphosphate - ADP).
- **AFP-07 free acid.**
- Saline solution.
- Aggregometer.

b) Procedure:

- Prepare PRP by centrifuging whole blood at a low speed (e.g., 200 x g for 15 minutes).
- Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 10 minutes).
- Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
- Pre-incubate PRP samples with varying concentrations of AFP-07 or vehicle control for a short period (e.g., 2-5 minutes) at 37°C.
- Induce platelet aggregation by adding a fixed concentration of ADP.
- Record the change in light transmission for several minutes to measure the extent of aggregation.
- Determine the inhibitory effect of AFP-07 on platelet aggregation and calculate the IC₅₀ value.

Experimental Workflow Diagram



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References

- 1. Distinction between relaxations induced via prostanoid EP4 and IP1 receptors in pig and rabbit blood vessels - PMC [pmc.ncbi.nlm.nih.gov]

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